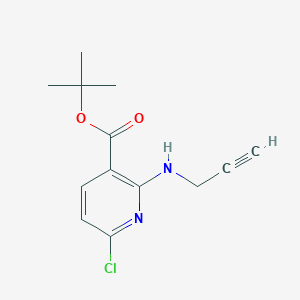

![molecular formula C14H11FN2OS2 B2779058 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923878-22-2](/img/structure/B2779058.png)

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

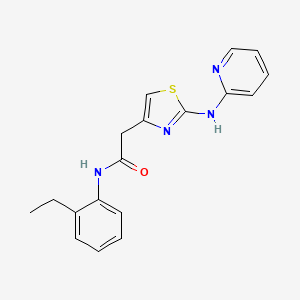

The compound “2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains a thieno[3,2-d]pyrimidin-4-one core structure. This core is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms. The compound also contains a fluorophenyl group and a methyl group attached to the thieno[3,2-d]pyrimidin-4-one core .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidin-4-one core, with the fluorophenyl group, the methyl group, and the sulfanyl group attached at specific positions . The exact structure would depend on the positions of these groups on the core structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include its molecular weight, its solubility in various solvents, and its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

The compound has been synthesized and evaluated as a potential antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

The compound is a part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and inhibiting its activity can be a potential therapeutic strategy .

Antiproliferative Activity

The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . This suggests that it could be used to inhibit the growth of these cancer cells .

Low Toxicity

The compound has shown low toxicity against HEK-293T cells . This is an important characteristic for potential therapeutic agents, as it indicates that the compound may have fewer side effects .

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds that includes the compound , have been synthesized and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Non-cytotoxic

The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This suggests that these compounds could be developed as antitubercular agents without causing harm to normal cells .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria’s growth or survival.

Result of Action

The result of the compound’s action is the inhibition of the growth or survival of Mycobacterium tuberculosis, as suggested by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in the host organism.

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRJYXMATGLLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

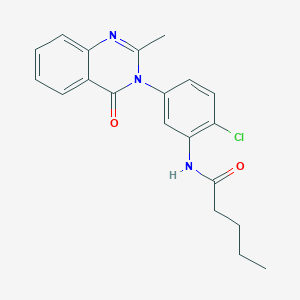

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)

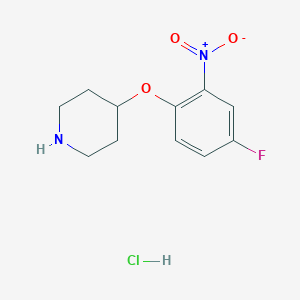

![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)

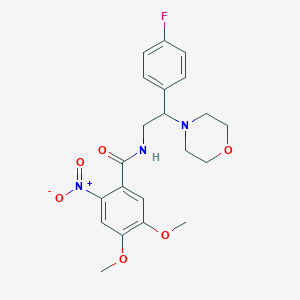

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2778986.png)

![N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide](/img/structure/B2778996.png)

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2778997.png)